molecular formula C10H5Cl2F3O2 B1367065 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 2712-68-7

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B1367065
CAS RN: 2712-68-7
M. Wt: 285.04 g/mol
InChI Key: XAYCIVPYZDVHJM-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, commonly known as DCTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCTD is a yellow crystalline powder that is commonly used as a reagent in organic chemistry reactions.

Scientific Research Applications

Antitumor Applications

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione and its analogues have been studied for their potential in antitumor applications. A study demonstrated that certain analogues exhibit significant antitumor activity, showing promise as therapeutic agents against various cancer cell lines, including melanoma, colon, non-small lung, and breast cancer. Molecular docking studies of these compounds indicate a binding mode similar to known cancer drugs, suggesting a viable pathway for drug development (Al-Suwaidan et al., 2015).

Synthesis of Pharmaceuticals

The compound plays a role in the synthesis of pharmaceuticals. For instance, it is used in the synthesis of Celecoxib, a medication used in the treatment of arthritis. The synthesis process involves the condensation of specific acetophenone derivatives with ethyl trifluoroacetate, demonstrating the compound's utility in pharmaceutical manufacturing (Yong, 2001).

Photopolymerization Monitoring

A derivative of this compound, 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, has been evaluated as a fluorescent probe for real-time monitoring of cationic photopolymerization processes. Its ability to shift fluorescence spectrum during polymerization makes it a useful tool for monitoring the progress of these processes in industrial and research settings (Ortyl et al., 2014).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2F3O2/c11-6-2-1-5(3-7(6)12)8(16)4-9(17)10(13,14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYCIVPYZDVHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC(=O)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498635
Record name 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

CAS RN

2712-68-7
Record name 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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